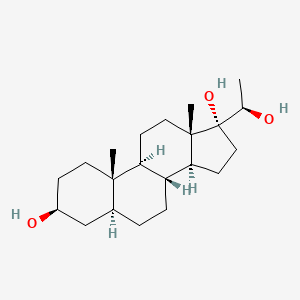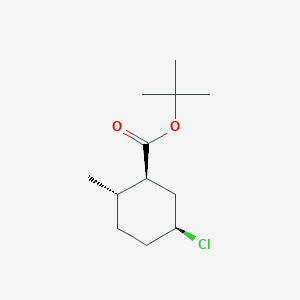
Oxime de la 2-pyridin-2-yl-cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-2-yl-cyclohexanone oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon atom of a carbon-nitrogen double bond
Applications De Recherche Scientifique
2-Pyridin-2-yl-cyclohexanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
Target of Action
Related compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
Oximes, in general, are known to form through an essentially irreversible process as the adduct dehydrates . This reaction can take place in the presence of aldehydes and ketones .
Biochemical Pathways
Related compounds have shown potential effects on suppressing the production of collagen in vitro .
Result of Action
Related compounds have shown potential anti-fibrotic activities .
Action Environment
A related study suggests that the synthesis of similar compounds can be achieved under ambient conditions using oxygen, ammonium bicarbonate, and cyclohexanone .
Analyse Biochimique
Biochemical Properties
2-Pyridin-2-yl-cyclohexanone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine, which facilitates the conversion of aldehydes and ketones into oximes . The interaction between 2-Pyridin-2-yl-cyclohexanone oxime and hydroxylamine is crucial for the formation of stable oxime compounds, which are essential intermediates in various biochemical pathways.
Cellular Effects
The effects of 2-Pyridin-2-yl-cyclohexanone oxime on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of collagen in hepatic stellate cells, thereby exhibiting anti-fibrotic properties . Additionally, 2-Pyridin-2-yl-cyclohexanone oxime can impact the activity of enzymes involved in cellular metabolism, leading to alterations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 2-Pyridin-2-yl-cyclohexanone oxime exerts its effects through specific binding interactions with biomolecules. It forms stable complexes with enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition results in reduced collagen production, which is beneficial in conditions such as fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridin-2-yl-cyclohexanone oxime have been studied over time to understand its stability and degradation. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods. Long-term studies have indicated that 2-Pyridin-2-yl-cyclohexanone oxime can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of 2-Pyridin-2-yl-cyclohexanone oxime vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-fibrotic activity, without significant toxicity. At higher doses, adverse effects such as enzyme inhibition and cellular toxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Pyridin-2-yl-cyclohexanone oxime is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized through pathways involving hydroxylamine and other nucleophilic agents, leading to the formation of various metabolites . These metabolic processes are essential for the compound’s biochemical activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, 2-Pyridin-2-yl-cyclohexanone oxime is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2-Pyridin-2-yl-cyclohexanone oxime is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Pyridin-2-yl-cyclohexanone oxime plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 2-Pyridin-2-yl-cyclohexanone oxime exerts its effects precisely where needed within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The classical method for synthesizing 2-Pyridin-2-yl-cyclohexanone oxime involves the reaction of 2-Pyridin-2-yl-cyclohexanone with hydroxylamine. This reaction typically occurs in the presence of a solvent such as methanol or ethanol and may require an acid or base catalyst to proceed efficiently . The general reaction scheme is as follows:
2-Pyridin-2-yl-cyclohexanone+NH2OH→2-Pyridin-2-yl-cyclohexanone oxime
Industrial Production Methods
Industrial production methods for 2-Pyridin-2-yl-cyclohexanone oxime may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridin-2-yl-cyclohexanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridin-2-yl-pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their biological activities.
Pyridine oximes: A broader class of compounds that includes various oxime derivatives of pyridine.
Uniqueness
2-Pyridin-2-yl-cyclohexanone oxime is unique due to its specific structure, which combines a cyclohexanone moiety with a pyridine ring and an oxime group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
3297-68-5 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(NE)-N-(2-pyridin-2-ylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,14H,1-2,5,7H2/b13-11+ |
Clé InChI |
GVMAYKQRHPICEB-ACCUITESSA-N |
SMILES |
C1CCC(=NO)C(C1)C2=CC=CC=N2 |
SMILES isomérique |
C1CC/C(=N\O)/C(C1)C2=CC=CC=N2 |
SMILES canonique |
C1CCC(=NO)C(C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid](/img/structure/B1624066.png)




![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)



